4-Aminotropane

Description

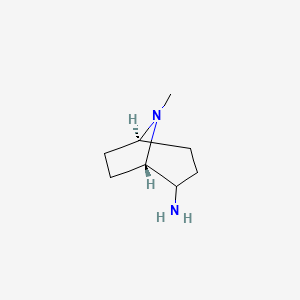

4-Aminotropane is a bicyclic amine derivative of tropane, characterized by a seven-membered ring system fused with a piperidine ring and an amino group (-NH₂) at the 4-position. Tropane derivatives are historically significant in medicinal chemistry due to their interactions with neurotransmitter systems, particularly acetylcholine receptors .

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine |

InChI |

InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3/t6-,7?,8-/m0/s1 |

InChI Key |

DVWWFIRHFFEWAP-PPSBICQBSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1C(CC2)N |

Canonical SMILES |

CN1C2CCC(C1CC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Aminopyridine (4-AP)

Structural Similarities :

- Both compounds feature a bicyclic structure with an amino group. However, 4-aminopyridine substitutes the piperidine ring in tropane with a pyridine ring, introducing aromaticity and altering electronic properties .

Functional Differences :

- Pharmacological Activity : 4-AP is a potassium channel blocker used to improve nerve conduction in conditions like multiple sclerosis (marketed as Fampridine) . In contrast, tropane derivatives like atropine are anticholinergics.

- Physicochemical Properties: Molecular Weight: 4-AP (94.11 g/mol) is significantly lighter than 4-aminotropane (hypothetical MW ~141.2 g/mol, based on tropane backbone). Lipophilicity: The pyridine ring in 4-AP reduces lipophilicity compared to the non-aromatic tropane system, affecting blood-brain barrier penetration .

4-Aminoantipyrine

Structural Similarities :

- Shares an amino group but incorporates a pyrazolone ring instead of tropane’s bicyclic structure. This introduces hydrogen-bonding capacity and redox activity .

Functional Differences :

- Analytical Use: 4-Aminoantipyrine is a chromogenic agent in spectrophotometric assays (e.g., phenol detection), leveraging its ability to form colored complexes .

- Pharmacological Relevance: Unlike this compound, it lacks significant CNS activity due to poor BBB penetration.

Physicochemical Properties :

- Molecular Weight: 203.24 g/mol (C₁₁H₁₃N₃O), heavier than this compound.

- Solubility: High water solubility due to polar pyrazolone and amino groups, contrasting with the hydrophobic tropane core .

Data Tables

Table 1. Structural and Functional Comparison

| Property | This compound (Hypothetical) | 4-Aminopyridine (4-AP) | 4-Aminoantipyrine |

|---|---|---|---|

| Molecular Formula | C₈H₁₄N₂ | C₅H₆N₂ | C₁₁H₁₃N₃O |

| Molecular Weight (g/mol) | ~141.2 | 94.11 | 203.24 |

| Key Functional Groups | Bicyclic amine | Pyridine + amino | Pyrazolone + amino |

| Primary Applications | Research (CNS studies) | MS therapy, neuroprotection | Analytical chemistry assays |

| Lipophilicity (LogP) | Estimated ~1.5 | 0.34 | -0.52 |

| BBB Penetration | High (structural analogy) | Moderate | Low |

Table 2. Pharmacological Profiles

| Compound | Target Receptor/Channel | Mechanism of Action | Clinical Status |

|---|---|---|---|

| This compound | Acetylcholine receptors | Anticholinergic (hypothetical) | Preclinical research |

| 4-Aminopyridine | Voltage-gated K⁺ channels | Potassium channel blocker | FDA-approved (Fampridine) |

| 4-Aminoantipyrine | N/A | Chromogenic reagent | Laboratory use only |

Research Findings and Trends

- 4-Aminopyridine: Recent studies highlight its efficacy in improving walking speed in MS patients by 25–40% in clinical trials .

- 4-Aminoantipyrine: Advances in HPLC methodologies have expanded its use in environmental monitoring, detecting phenolic pollutants at sub-ppm levels .

- Tropane Derivatives: Emerging research focuses on this compound analogs for targeted drug delivery in neurodegenerative diseases, though toxicity profiles remain a barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.